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Compound of Interest

Compound Name: Gyromitrin

Cat. No.: B10753394

A Toxicological Deep Dive: Gyromitrin vs.
Amatoxins and Other Mushroom Poisons

For researchers, scientists, and drug development professionals, understanding the nuances of
mushroom toxins is critical for both clinical toxicology and the exploration of novel therapeutic
agents. This guide provides a detailed toxicological comparison of Gyromitrin with other potent
mushroom toxins, primarily amatoxins, supported by quantitative data and experimental
methodologies.

Executive Summary

Gyromitrin and amatoxins represent two distinct classes of mushroom toxins with significantly
different chemical structures, mechanisms of action, and clinical presentations. Gyromitrin, a
volatile hydrazine derivative found in Gyromitra species, is hydrolyzed to the toxic metabolite
monomethylhydrazine (MMH). MMH induces a wide range of systemic effects, primarily
targeting the central nervous system and liver. In contrast, amatoxins, cyclic octapeptides from
Amanita species, are potent inhibitors of RNA polymerase I, leading to a cessation of protein
synthesis and subsequent cell death, with the liver and kidneys being the primary organs
affected. This guide delves into a quantitative comparison of their toxicity, outlines their
mechanisms of action, and provides standardized experimental protocols for their study.

Quantitative Toxicological Data
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The following tables summarize the acute toxicity (LD50) of Gyromitrin, Amatoxins (specifically
a-Amanitin), and for comparative purposes, two other notable mushroom toxins: Phalloidin and
Orellanine.

Table 1: Oral LD50 Values (mg/kg body weight)

. . Human
Toxin Mouse Rat Rabbit .
(estimated)

244 - 344[1][2][3]

Gyromitrin ” 320[1][3][5] 50 - 70[1][2][3] 10 - 50[6][7]
a-Amanitin 0.1[8] 0.1 -0.2[9][10] 0.2[9] ~0.1
Not considered
Phalloidin >1000 >1000 Not Available )
orally toxic
Orellanine 33 -90[11][12] 967[11] Not Available ~7.5[11]
Table 2: Intraperitoneal (IP) LD50 Values (mg/kg body weight)
Toxin Mouse Rat
Gyromitrin Not Available Not Available
o-Amanitin 0.742[13][14] Not Available
Phalloidin 1.0-53 Not Available
Orellanine 12.5 - 20[12][15][16] 1430[17]

Table 3: Intravenous (V) LD50 Values (mg/kg body weight)

Toxin Mouse

o-Amanitin 0.327[13][14]

Mechanisms of Action and Clinical Effects

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b10753394?utm_src=pdf-body
http://mmsl.cz/pdfs/mms/2012/02/03.pdf
https://en.wikipedia.org/wiki/Gyromitrin
https://www.excli.de/vol23/2024-7257/2024-7257.htm
https://www.fda.gov/apology_objects/abuse-detection-apology.html
http://mmsl.cz/pdfs/mms/2012/02/03.pdf
https://www.excli.de/vol23/2024-7257/2024-7257.htm
https://www.pubhort.org/isms/10/2/v10_p2_a69.htm
http://mmsl.cz/pdfs/mms/2012/02/03.pdf
https://en.wikipedia.org/wiki/Gyromitrin
https://www.excli.de/vol23/2024-7257/2024-7257.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11333700/
https://www.ncbi.nlm.nih.gov/books/NBK470580/
https://pubchem.ncbi.nlm.nih.gov/compound/Alpha-Amanitin
https://www.researchtrend.net/bfij/pdf/Acute-Toxicity-Study-of-Alpha-Amanitin-in-Wistar-Albino-Rat-Khumtya-Debbarma-164.pdf
https://en.wikipedia.org/wiki/%CE%91-Amanitin
https://www.researchtrend.net/bfij/pdf/Acute-Toxicity-Study-of-Alpha-Amanitin-in-Wistar-Albino-Rat-Khumtya-Debbarma-164.pdf
https://www.excli.de/excli/article/download/7257/4967
https://pubmed.ncbi.nlm.nih.gov/3196164/
https://www.excli.de/excli/article/download/7257/4967
https://www.excli.de/excli/article/download/7257/4967
https://pubmed.ncbi.nlm.nih.gov/19950610/
https://www.researchgate.net/publication/40043709_Toxicity_of_a-amanitin_on_mice_in_vivo
https://pubmed.ncbi.nlm.nih.gov/3196164/
https://pubchem.ncbi.nlm.nih.gov/compound/Orellanine
https://pubmed.ncbi.nlm.nih.gov/3576636/
https://pubmed.ncbi.nlm.nih.gov/35504407/
https://pubmed.ncbi.nlm.nih.gov/19950610/
https://www.researchgate.net/publication/40043709_Toxicity_of_a-amanitin_on_mice_in_vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Gyromitrin and Monomethylhydrazine (MMH)

Gyromitrin itself is not the primary toxic agent. Upon ingestion, it is hydrolyzed in the acidic
environment of the stomach to form N-methyl-N-formylhydrazine (MFH), which is then further
metabolized to the highly reactive compound, monomethylhydrazine (MMH).[2][3]

The toxicity of MMH is multifaceted:

o Central Nervous System (CNS) Toxicity: MMH interferes with the synthesis of the inhibitory
neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting pyridoxal kinase, an
enzyme essential for the activation of vitamin B6, a necessary cofactor for GABA synthesis.
[2] This leads to a range of neurological symptoms from confusion and delirium to seizures.

[7]

» Hepatotoxicity: MMH is a potent hepatotoxin, causing direct damage to liver cells.[7] This can

lead to jaundice and, in severe cases, liver failure.

o Gastrointestinal and Other Effects: MMH is a direct irritant to the gastrointestinal tract,
causing nausea, vomiting, and diarrhea.[7] It can also induce hemolysis.

Amatoxins (a-Amanitin)

Amatoxins, most notably a-amanitin, are highly potent inhibitors of RNA polymerase Il in
eukaryotic cells.[10] This enzyme is crucial for the transcription of messenger RNA (MRNA),
which is the template for protein synthesis.

The inhibition of RNA polymerase Il leads to a cascade of events:

o Cessation of Protein Synthesis: Without the ability to produce new mRNA, cells cannot
synthesize essential proteins, leading to a complete shutdown of cellular metabolism.

o Cell Death (Apoptosis and Necrosis): The inability to maintain cellular functions ultimately
results in cell death.

o Organ Damage: The liver is the primary target organ due to its high rate of protein synthesis
and the enterohepatic circulation of the toxin. The kidneys are also significantly affected.
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The clinical presentation of amatoxin poisoning is characterized by a deceptive latent period of
6 to 24 hours, followed by severe gastrointestinal distress, and then a phase of apparent
recovery before the onset of fulminant liver and kidney failure.

Signaling Pathways and Experimental Workflows
Gyromitrin Metabolism and GABA Synthesis Inhibition

Cellular Proteins

Cell Death (Apoptosis/Necrosis)
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(e.g., Acetonitrile/Water)

:
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:
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Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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